KG-548

Description

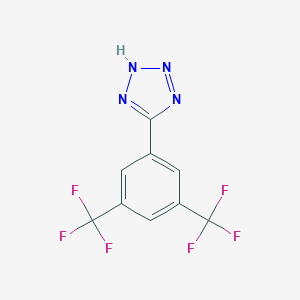

The exact mass of the compound 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N4/c10-8(11,12)5-1-4(7-16-18-19-17-7)2-6(3-5)9(13,14)15/h1-3H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJFZIQEWZVVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347331 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-09-1 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3,5-Di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suzetrigine (VX-548) in Peripheral Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suzetrigine (VX-548) is a novel, orally bioavailable small molecule that represents a new class of non-opioid analgesics for the treatment of moderate-to-severe acute pain. Extensive preclinical and clinical research has demonstrated that suzetrigine's mechanism of action is the potent and highly selective inhibition of the voltage-gated sodium channel, NaV1.8. This channel is preferentially expressed in peripheral nociceptive neurons, which are crucial for the transmission of pain signals from the periphery to the central nervous system. By targeting NaV1.8, suzetrigine effectively dampens the excitability of these sensory neurons without the central nervous system side effects associated with opioids. This technical guide provides a comprehensive overview of the molecular mechanism, selectivity, and cellular effects of suzetrigine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine's primary mechanism of action is the selective, state-dependent inhibition of the NaV1.8 voltage-gated sodium channel.[1][2] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that is predominantly expressed in the dorsal root ganglion (DRG) and trigeminal ganglia, which house the cell bodies of primary sensory neurons.[3] These neurons are responsible for detecting and transmitting noxious stimuli. In pathological pain states, the expression and activity of NaV1.8 are often upregulated, contributing to neuronal hyperexcitability and chronic pain.

Suzetrigine exerts its inhibitory effect through a novel allosteric mechanism.[1] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state.[1] This action prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons, thereby reducing the transmission of pain signals.[1][4]

Signaling Pathway of Nociception and Suzetrigine's Point of Intervention

The following diagram illustrates the role of NaV1.8 in the nociceptive signaling pathway and the mechanism of suzetrigine's intervention.

References

- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of Suzetrigine (VX-548): A Novel, Non-Opioid Analgesic Targeting NaV1.8

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Suzetrigine (VX-548), developed by Vertex Pharmaceuticals, is a first-in-class, oral, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] It represents a significant advancement in the field of pain management, offering a novel, non-opioid therapeutic option for moderate to severe acute pain.[2] The development of suzetrigine stems from the genetic validation of NaV1.8 as a crucial mediator of pain signals in the peripheral nervous system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of suzetrigine, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine's analgesic effect is achieved through the highly selective inhibition of the NaV1.8 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[1][3] These channels play a critical role in the generation and propagation of action potentials in response to noxious stimuli.[4]

By selectively blocking NaV1.8, suzetrigine inhibits the transmission of pain signals from the periphery to the central nervous system.[1] Preclinical studies have demonstrated that suzetrigine is a potent inhibitor of NaV1.8, with a half-maximal inhibitory concentration (IC50) of 0.27 nanomoles (nM) and over 30,000-fold selectivity against other sodium channel subtypes.[5] This high selectivity minimizes the risk of off-target effects commonly associated with non-selective sodium channel blockers.[6] The mechanism of action involves suzetrigine binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the closed state of the channel.[6][7] This allosteric mechanism results in tonic inhibition of NaV1.8 and a reduction in pain signals in primary human DRG sensory neurons.[6][7]

dot

Figure 1: Simplified signaling pathway of NaV1.8 in pain transmission and the mechanism of action of suzetrigine.

Preclinical Development

The preclinical development of suzetrigine involved a series of in vitro and in vivo studies to characterize its pharmacology and safety profile.

Experimental Protocols: Preclinical Studies

-

In Vitro Electrophysiology (Patch-Clamp Assays):

-

Objective: To determine the potency and selectivity of suzetrigine for NaV1.8 and other sodium channel subtypes.[6]

-

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells recombinantly expressing human NaV channels (NaV1.1-1.8) were used.[6] Primary human dorsal root ganglion (DRG) sensory neurons were also utilized.[7]

-

Recording: Whole-cell patch-clamp recordings were performed using automated (e.g., QPatch, PatchLiner) or manual patch-clamp systems.[7]

-

Voltage Protocol: A simple voltage protocol stepping from a holding potential of -90 mV to -10 or 0 mV was used to assess inhibition by suzetrigine.[7]

-

Data Analysis: The concentration of suzetrigine required to inhibit 50% of the sodium current (IC50) was calculated to determine potency. Selectivity was determined by comparing the IC50 for NaV1.8 to that of other NaV subtypes.[8]

-

-

-

In Vivo Animal Models of Pain:

-

Objective: To evaluate the analgesic efficacy of suzetrigine in models of inflammatory and neuropathic pain.[9]

-

Methodology:

-

Animal Models: Rodent models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced inflammation) and neuropathic pain (e.g., spared nerve injury) were utilized.[9]

-

Drug Administration: Suzetrigine was administered orally.

-

Behavioral Testing: Nociceptive behaviors, such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus), were assessed using standardized tests (e.g., Hargreaves test, von Frey filaments).

-

Data Analysis: The reduction in pain-related behaviors in suzetrigine-treated animals was compared to vehicle-treated controls.

-

-

-

Safety Pharmacology and Toxicology Studies:

-

Objective: To assess the potential for adverse effects on major organ systems and to determine the safety profile.

-

Methodology: In vitro secondary pharmacology assays were conducted on a panel of 180 other molecular targets.[6] In vivo studies in rats and/or monkeys included repeat-dose toxicity and dependence studies.[10] Cardiovascular, respiratory, and central nervous system (CNS) safety were evaluated.

-

Clinical Development

Suzetrigine has undergone a comprehensive clinical development program, including Phase 2 and Phase 3 trials for both acute and neuropathic pain indications.

Clinical Development in Acute Pain

The efficacy and safety of suzetrigine for the treatment of moderate-to-severe acute pain were evaluated in pivotal Phase 3 trials following abdominoplasty and bunionectomy surgeries.[11]

| Endpoint | Abdominoplasty Trial | Bunionectomy Trial |

| Primary Endpoint: SPID48 vs. Placebo (LS Mean Difference) | 48.4 (95% CI: 33.6, 63.1; P < 0.0001)[11] | 29.3 (95% CI: 14.0, 44.6; P = 0.0002)[11] |

| Secondary Endpoint: Time to Meaningful Pain Relief vs. Placebo (Median) | 2 hours vs. 8 hours (nominal P < 0.0001) | 4 hours vs. 8 hours (nominal P = 0.0016) |

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS Mean: Least Squares Mean.

| Adverse Events (Incidence ≥5% in any group) | Abdominoplasty Trial | Bunionectomy Trial |

| Suzetrigine | Nausea (19.0%), Constipation (10.5%) | Nausea (8.2%), Headache (4.9%) |

| Placebo | Nausea (25.2%), Constipation (10.8%) | Nausea (10.6%), Headache (9.3%) |

| Hydrocodone/APAP | Nausea (32.8%), Constipation (8.7%) | Nausea (14.4%), Headache (10.4%) |

Clinical Development in Neuropathic Pain

Suzetrigine has also been investigated for the treatment of painful diabetic peripheral neuropathy (DPN). A Phase 3 program for DPN was initiated in the second half of 2024.

| Endpoint | Suzetrigine (High Dose) | Pregabalin (Active Comparator) |

| Change from Baseline in Weekly Average of Daily Pain Intensity (NPRS) at Week 12 | -2.26 | -2.09 |

NPRS: Numeric Pain Rating Scale.

Experimental Protocol: Phase 3 Acute Pain Clinical Trial (Abdominoplasty/Bunionectomy)

-

Objective: To evaluate the efficacy and safety of suzetrigine for the treatment of moderate-to-severe acute pain following surgery.[11]

-

Study Design: Two randomized, double-blind, placebo- and active-controlled trials.[11]

-

Participants: Adults with moderate-to-severe acute pain after abdominoplasty (n=1,118) or bunionectomy (n=1,073).[11]

-

Interventions:

-

Primary Endpoint: Time-weighted sum of the pain intensity difference on the Numeric Pain Rating Scale (NPRS) from 0 to 48 hours (SPID48) versus placebo.[11]

-

Key Secondary Endpoints:

-

Safety Assessments: Monitoring and recording of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests.

dot

Figure 2: Logical workflow of the Phase 3 acute pain clinical trials for suzetrigine.

Safety and Tolerability

Across the clinical trial program, suzetrigine has been generally well-tolerated. The most commonly reported adverse events were mild to moderate and included nausea, constipation, headache, and dizziness. Importantly, there was no evidence of addictive potential, dependency, or withdrawal symptoms in both preclinical and clinical studies.[12] This favorable safety profile, particularly the lack of CNS-related side effects and abuse potential, distinguishes suzetrigine from opioid analgesics.[12]

Conclusion

Suzetrigine (VX-548) represents a significant innovation in pain medicine, offering a targeted, non-opioid approach to the management of moderate to severe acute pain. Its high selectivity for the NaV1.8 channel, coupled with a favorable efficacy and safety profile demonstrated in extensive clinical trials, positions it as a promising alternative to traditional analgesics. The ongoing development of suzetrigine for neuropathic pain indications further underscores its potential to address a broad spectrum of pain conditions. For researchers and drug development professionals, the story of suzetrigine's discovery and development serves as a compelling case study in leveraging genetic insights to create novel therapeutics that address significant unmet medical needs.

References

- 1. Suzetrigine - Wikipedia [en.wikipedia.org]

- 2. neurologylive.com [neurologylive.com]

- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Nasdaq [nasdaq.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigational Analgesic Emerges from Genetics of Congenital Insensitivity to Pain [painmedicinenews.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suzetrigine (VX-548), formerly known as KG-548, is a first-in-class, orally bioavailable, small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1] Developed by Vertex Pharmaceuticals, suzetrigine represents a significant advancement in the field of analgesia, offering a novel, non-opioid mechanism for the treatment of moderate to severe acute pain.[1][2] NaV1.8 is a genetically validated pain target predominantly expressed in peripheral nociceptive neurons, playing a crucial role in the transmission of pain signals.[3][4] By selectively targeting NaV1.8, suzetrigine aims to provide effective pain relief without the central nervous system-related side effects and addictive potential associated with opioids.[5] This technical guide provides an in-depth overview of the NaV1.8 selectivity profile of suzetrigine, its mechanism of action, and the experimental methodologies used in its characterization.

Data Presentation: NaV1.8 Selectivity Profile of Suzetrigine

Suzetrigine exhibits a high degree of potency and selectivity for the human NaV1.8 channel. Preclinical data has consistently demonstrated its ability to inhibit NaV1.8 at sub-nanomolar to low nanomolar concentrations. While a comprehensive table of IC50 values against all NaV subtypes from a single peer-reviewed source is not publicly available, the selectivity of suzetrigine for NaV1.8 is reported to be greater than 31,000-fold over other NaV subtypes.[1]

| Target | IC50 (Human) | Selectivity vs. Other NaV Subtypes | Reference |

| NaV1.8 | ~0.27 nM | ≥ 31,000-fold | [1][6] |

| Other NaV Subtypes (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7, 1.9) | Not specifically quantified in publicly available literature, but implied to be in the high micromolar range or greater based on the stated selectivity. | - |

Note: The IC50 value for human NaV1.8 has been reported with slight variations in different studies. The high selectivity against other NaV subtypes, particularly NaV1.5 (critical for cardiac function) and NaV1.7 (another key pain target), underscores the targeted mechanism of suzetrigine.

Mechanism of Action

Suzetrigine employs a novel allosteric mechanism to inhibit NaV1.8.[1] It selectively binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel protein. This binding stabilizes the channel in its closed (resting) state, preventing the conformational changes required for channel opening and subsequent sodium ion influx. This leads to a tonic inhibition of the channel, thereby dampening the excitability of nociceptive neurons and reducing the propagation of pain signals.

Experimental Protocols

The primary method for determining the potency and selectivity of suzetrigine is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in living cells.

Whole-Cell Patch-Clamp Electrophysiology for Suzetrigine Selectivity Profiling

Objective: To determine the concentration-dependent inhibition of NaV1.8 and other NaV subtypes by suzetrigine.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the specific human NaV channel alpha subunit of interest (e.g., NaV1.8, NaV1.7, NaV1.5).

-

For studies on native channels, dorsal root ganglion (DRG) neurons are isolated from tissue. The tissue is minced and enzymatically dissociated. The resulting cell suspension is then cultured on coverslips for electrophysiological recordings.[7]

Solutions:

-

Extracellular (Bath) Solution (example): Composed of (in mM): 135 NaCl, 5.4 KCl, 0.33 NaH2PO4, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.35 with NaOH.

-

Intracellular (Pipette) Solution (example): Composed of (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg2ATP, and 0.1 NaGTP. The pH is adjusted to 7.2 with KOH.

-

Suzetrigine (VX-548): Prepared as a stock solution in dimethyl sulfoxide (DMSO) and then diluted to the final desired concentrations in the extracellular solution.[8]

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and mounted on a micromanipulator.

-

The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -120 mV) to keep the NaV channels in a closed state.

-

Voltage steps are applied to depolarize the membrane (e.g., to 0 mV) to elicit NaV channel opening and record the resulting inward sodium current.

-

A baseline recording of the sodium current is established.

-

Suzetrigine at various concentrations is perfused into the bath solution.

-

The effect of each concentration of suzetrigine on the amplitude of the sodium current is recorded.

Data Analysis:

-

The peak inward sodium current at each suzetrigine concentration is measured and normalized to the baseline current.

-

A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the suzetrigine concentration.

-

The IC50 value (the concentration of suzetrigine that inhibits 50% of the current) is determined by fitting the concentration-response curve with the Hill equation.

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of suzetrigine.

Caption: Suzetrigine's mechanism in the pain signaling pathway.

References

- 1. drughunter.com [drughunter.com]

- 2. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vertex Reports Encouraging Outcomes in Early Trial of New Drug VX-548 for Alleviating Diabetes-Related Nerve Pain [synapse.patsnap.com]

- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

A Novel, Selective NaV1.8 Inhibitor for the Treatment of Pain

An In-depth Technical Guide to VX-548 (Suzetrigine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of VX-548 (suzetrigine), a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8.

Chemical Structure and Properties

VX-548, also known as suzetrigine, is an orally active small molecule. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide | [1] |

| CAS Number | 2649467-58-1 | [2][3][4] |

| Molecular Formula | C21H20F5N3O4 | [2] |

| Molecular Weight | 473.4 g/mol | [2][4] |

| SMILES | O=C(NC1=CC=NC(C(N)=O)=C1)[C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C(F)(F)F)O2 | [2] |

| InChI | InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1 | [1][2] |

| Formulation | A solid | [2] |

| Solubility | DMSO: 161 mg/mL (340.1 mM) | [4] |

Mechanism of Action and Signaling Pathway

VX-548 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[3][4][5][6] NaV1.8 plays a crucial role in the transmission of pain signals within the peripheral nervous system.[5][6][7] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically validated target for pain treatment.[5][6]

The mechanism of action of VX-548 involves binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[6] This allosteric mechanism results in tonic inhibition of NaV1.8, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[6] A key advantage of this peripheral action is the potential to provide effective pain relief without the central nervous system side effects and addictive potential associated with opioids.[5][6]

Pharmacological Properties

VX-548 exhibits high selectivity for NaV1.8 over other sodium channel subtypes, which is critical for its favorable safety profile.[2][6]

| Target | IC50 (nM) | Selectivity vs. other NaV subtypes | Source |

| Human NaV1.8 | 0.7 | ≥ 31,000-fold | [2][6] |

| Monkey NaV1.8 | 0.75 | - | [4] |

| Rabbit NaV1.8 | 52 | - | [4] |

| Rat NaV1.8 | 56 | - | [4] |

| Mouse NaV1.8 | 210 | - | [4] |

| Dog NaV1.8 | 740 | - | [4] |

| Other Human NaV Channels | >10,000 | - | [2] |

Clinical Efficacy and Safety

VX-548 has demonstrated efficacy in multiple clinical trials for the treatment of moderate-to-severe acute pain and painful diabetic peripheral neuropathy (DPN).

Acute Pain

Phase 2 and Phase 3 clinical trials have evaluated VX-548 in patients following bunionectomy and abdominoplasty surgeries.[7] The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48).

| Study | Condition | VX-548 Dose | Primary Endpoint (SPID48) vs. Placebo | Key Secondary Endpoint | Source |

| Phase 3 | Abdominoplasty | 100 mg loading dose, then 50 mg every 12 hours | Statistically significant improvement (p < 0.0001) | More rapid onset of pain relief | [7][8] |

| Phase 3 | Bunionectomy | 100 mg loading dose, then 50 mg every 12 hours | Statistically significant improvement (p = 0.0002) | More rapid onset of pain relief | [7][8] |

While VX-548 showed a significant reduction in pain compared to placebo, it did not demonstrate superiority over a hydrocodone bitartrate/acetaminophen combination.[7][9]

Painful Diabetic Peripheral Neuropathy (DPN)

A Phase 2 study of VX-548 in patients with DPN showed a statistically significant and clinically meaningful reduction in the weekly average of daily pain intensity on a Numeric Pain Rating Scale (NPRS) at Week 12.[5]

| Dose Group | Mean Change in NPRS at Week 12 | % Patients with ≥50% Pain Reduction | % Patients with ≥70% Pain Reduction |

| High Dose (69 mg QD) | -2.26 | >30% | >20% |

| Mid Dose (46 mg QD) | -2.11 | >30% | >20% |

| Low Dose (23 mg QD) | -2.18 | >30% | - |

| Pregabalin (Reference) | -2.09 | 22% | 10% |

Data from Vertex Pharmaceuticals Phase 2 DPN study press release.[5]

Safety and Tolerability

Across clinical trials, VX-548 has been generally well-tolerated.[5][7] The most common adverse events are mild to moderate and include headache, nausea, constipation, and dizziness.[7][9] Importantly, studies have shown no evidence of addictive potential.[6]

Experimental Protocols

Representative Phase 3 Acute Pain Trial Design

A representative experimental workflow for the Phase 3 trials in acute pain is outlined below.

References

- 1. Suzetrigine | C21H20F5N3O4 | CID 156445116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suzetrigine (VX-548) | NaV1.8 Inhibitor | Analgesia | TargetMol [targetmol.com]

- 5. Vertex Announces Positive Results From Phase 2 Study of VX-548 for the Treatment of Painful Diabetic Peripheral Neuropathy | Vertex Pharmaceuticals [investors.vrtx.com]

- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigational Sodium Channel Blocker Effective as Treatment for Moderate-to-Severe Acute Pain - - Practical Neurology [practicalneurology.com]

- 9. biopharmadive.com [biopharmadive.com]

Preclinical Profile of VX-548: A Technical Guide to its Analgesic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-548, also known as suzetrigine, is a novel, orally bioavailable, small-molecule inhibitor of the voltage-gated sodium channel NaV1.8. Developed by Vertex Pharmaceuticals, VX-548 represents a promising non-opioid analgesic for the treatment of moderate to severe acute pain.[1][2] NaV1.8 is a genetically validated pain target, as it is preferentially expressed in peripheral pain-sensing neurons and plays a crucial role in the transmission of pain signals.[1] By selectively targeting NaV1.8, VX-548 aims to provide effective pain relief without the central nervous system-related side effects and abuse potential associated with opioids.[3] This technical guide provides a comprehensive overview of the publicly available preclinical data on the analgesic effects of VX-548, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective Inhibition of NaV1.8

VX-548 exerts its analgesic effects through the potent and highly selective inhibition of the NaV1.8 sodium channel.[1] Preclinical pharmacology studies have demonstrated that suzetrigine is selective against all other NaV subtypes by a factor of at least 31,000-fold and is also selective against 180 other molecular targets.[4] The binding of suzetrigine to the second voltage-sensing domain (VSD2) of the NaV1.8 protein stabilizes the channel in a closed state. This allosteric mechanism results in a tonic inhibition of the channel, thereby reducing the transmission of pain signals in primary human dorsal root ganglion (DRG) sensory neurons.[4]

Figure 1: Mechanism of action of VX-548 in peripheral pain signaling.

Data Presentation

In Vitro Efficacy

The in vitro potency and selectivity of VX-548 have been characterized using electrophysiological techniques. These studies have confirmed the high affinity and selectivity of VX-548 for the human NaV1.8 channel.

| Parameter | Value | Method | Reference |

| hNaV1.8 IC50 (Resting State) | 0.2067 nM | Manual Patch Clamp | N/A |

| hNaV1.8 IC50 | 0.27 nM | Electrophysiology | N/A |

| Selectivity vs. other hNaV subtypes | ≥ 31,000-fold | Electrophysiology, Radiolabeled Binding | [4] |

In Vivo Efficacy

While detailed quantitative data from in vivo preclinical studies are not extensively published, available information indicates that VX-548 demonstrated robust analgesic effects in various animal models of pain.

| Pain Model | Species | Key Findings | Reference |

| Inflammatory Pain | Rodents | Demonstrated robust pain reduction. | [1] |

| Neuropathic Pain | Rodents | Demonstrated robust pain reduction. | [1] |

| Plantar Incision (Surgical Pain) | C57BL/6 Mice | Significantly attenuated pain responses 2 hours post-treatment. | N/A |

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of NaV1.8 inhibitors like VX-548. It is important to note that the specific protocols used by Vertex Pharmaceuticals for VX-548 have not been publicly disclosed in detail. The protocols described here are based on standard, widely accepted methods in the field of pain research.

In Vitro Electrophysiology: Patch-Clamp Analysis of NaV1.8 Inhibition

Objective: To determine the potency and selectivity of VX-548 on human NaV1.8 channels and other NaV subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human NaV1.8 channel alpha subunit, along with the necessary beta subunits. Cells are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems (e.g., QPatch Compact).

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocol for IC50 Determination:

-

Cells are held at a holding potential of -120 mV.

-

To assess the resting state inhibition, a depolarizing pulse to 0 mV for 20 ms is applied to elicit a sodium current.

-

To assess inactivated state inhibition, a 500 ms pre-pulse to a voltage that causes half-maximal inactivation is applied before the test pulse to 0 mV.

-

-

Data Analysis:

-

The peak sodium current is measured before and after the application of increasing concentrations of VX-548.

-

The percentage of inhibition is calculated for each concentration.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

Figure 2: Experimental workflow for in vitro electrophysiology.

In Vivo Analgesic Efficacy: Inflammatory Pain Model (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-hyperalgesic effects of VX-548 in a model of acute inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw.

-

Drug Administration: VX-548 is administered orally at various doses, typically 1-2 hours after the carrageenan injection. A vehicle control group and a positive control group (e.g., a non-steroidal anti-inflammatory drug) are included.

-

Assessment of Thermal Hyperalgesia (Hargreaves Test):

-

Animals are placed in individual plexiglass chambers on a glass floor.

-

A radiant heat source is focused on the plantar surface of the inflamed paw.

-

The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

-

Assessment of Mechanical Allodynia (von Frey Test):

-

Animals are placed in chambers with a wire mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.

-

The filament that elicits a paw withdrawal response 50% of the time is determined (50% paw withdrawal threshold).

-

-

Data Analysis:

-

The paw withdrawal latencies and thresholds are compared between the VX-548-treated groups, the vehicle group, and the positive control group.

-

Dose-response curves are generated to determine the ED50 of VX-548.

-

In Vivo Analgesic Efficacy: Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To assess the efficacy of VX-548 in a model of chronic neuropathic pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure (CCI):

-

Under anesthesia, the sciatic nerve of one leg is exposed.

-

Four loose ligatures are tied around the nerve.

-

-

Drug Administration: VX-548 is administered orally at various doses, typically starting 7-14 days after the CCI surgery, once neuropathic pain behaviors have developed.

-

Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed using the von Frey and Hargreaves tests, respectively, as described in the inflammatory pain model protocol.

-

Data Analysis: The 50% paw withdrawal thresholds and paw withdrawal latencies are analyzed to determine the effect of VX-548 compared to vehicle and positive controls (e.g., gabapentin).

Figure 3: Generalized workflow for in vivo preclinical pain studies.

Conclusion

The preclinical data for VX-548 (suzetrigine) strongly support its development as a novel, non-opioid analgesic. Its high potency and selectivity for NaV1.8, a key channel in pain signaling, have been demonstrated in vitro. While detailed quantitative in vivo data are limited in the public domain, the available information consistently indicates that VX-548 is effective in reducing pain in animal models of inflammatory and neuropathic pain. The favorable preclinical profile of VX-548, characterized by a targeted mechanism of action and robust analgesic effects, has paved the way for its successful advancement into clinical trials, offering a promising new therapeutic option for patients suffering from moderate to severe acute pain.

References

Suzetrigine: A Technical Whitepaper on a Novel Non-Opioid Pain Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suzetrigine (VX-548), marketed as Journavx, represents a significant advancement in pain management, being the first selective inhibitor of the voltage-gated sodium channel NaV1.8 to receive FDA approval for the treatment of moderate to severe acute pain.[1] This novel, non-opioid analgesic offers a peripherally restricted mechanism of action, thereby avoiding the central nervous system side effects and addictive potential associated with traditional opioid therapies.[2][3] This technical guide provides a comprehensive overview of suzetrigine, detailing its mechanism of action, preclinical pharmacology, clinical efficacy, and safety profile. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective NaV1.8 inhibition.

Introduction

The urgent need for effective and safe non-opioid analgesics is underscored by the ongoing opioid crisis. Suzetrigine emerges as a first-in-class therapeutic agent that selectively targets the NaV1.8 sodium channel, a genetically validated target for pain that is predominantly expressed in peripheral pain-sensing neurons.[4][5] By inhibiting pain signal transmission at its source, suzetrigine offers the potential for meaningful pain relief without the adverse effects associated with centrally acting agents.[2][3]

Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine's analgesic effect is derived from its potent and highly selective inhibition of the NaV1.8 voltage-gated sodium channel.[4] These channels are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and are largely absent from the central nervous system.[4][5]

Suzetrigine employs a novel allosteric mechanism, binding to the voltage-sensing domain 2 (VSD2) of the NaV1.8 channel.[4][6] This binding stabilizes the channel in a closed (resting) state, resulting in tonic inhibition of the channel's activity.[4][6] This state-dependent inhibition is a key feature of suzetrigine's action, effectively reducing neuronal hyperexcitability in pathological pain states.

Caption: Suzetrigine's peripheral mechanism of action.

Preclinical Pharmacology

In Vitro Selectivity and Potency

Suzetrigine demonstrates exceptional selectivity for the human NaV1.8 channel. In vitro studies have shown that it is over 31,000-fold more selective for NaV1.8 compared to other NaV channel subtypes and has been tested against a panel of over 180 other molecular targets with no significant off-target activity.[4] This high selectivity minimizes the risk of adverse effects related to the inhibition of other sodium channels, such as those in the heart (NaV1.5) or central nervous system.[1]

Table 1: In Vitro Potency of Suzetrigine Across Species

| Species | IC50 (nM) |

| Human | 0.68 |

| Monkey | 0.75 |

| Rat | 56 |

Data sourced from in vitro assays in dorsal root ganglion (DRG) neurons.[1]

Animal Models of Pain

Due to the significant species-dependent differences in potency, with rodents being approximately 80-fold less sensitive than humans, preclinical efficacy studies in traditional rodent models were not fully predictive of clinical activity.[1] However, studies in mice have demonstrated the analgesic potential of suzetrigine. Intraperitoneal administration of suzetrigine has been shown to:

-

Reduce nocifensive behaviors in the formalin test.

-

Attenuate thermal hypersensitivity in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.

-

Reverse mechanical hyperalgesia in a partial sciatic nerve injury-induced neuropathy model.

Importantly, no tolerance to the analgesic effect was observed with repeated dosing in these models.

Experimental Protocols

In Vitro Electrophysiology

-

Objective: To determine the potency and selectivity of suzetrigine on human NaV channels.

-

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK), Chinese Hamster Ovary (CHO), or rodent neuroblastoma fusion (ND7/23) cells stably or transiently expressing recombinant human NaV channel subtypes (NaV1.1-NaV1.8).[7]

-

Technique: Automated whole-cell patch-clamp electrophysiology (e.g., Sophion Q-Patch, IonWorks).[7] Manual patch-clamp recordings on dissociated primary DRG neurons were also performed.[8]

-

Voltage Protocols: To assess state-dependent inhibition, various voltage clamp protocols were employed. For tonic inhibition of the closed state, a simple voltage pulse from a holding potential of -90 mV to a depolarizing potential of +20 mV was used.[8] To simulate physiological conditions, action potential waveforms recorded from human DRG neurons were used as voltage commands at varying frequencies (1, 5, and 10 Hz).[5]

-

-

Data Analysis: Concentration-response curves were generated to calculate the IC50 values (the concentration of suzetrigine that causes 50% inhibition of the sodium current).

Caption: Workflow for in vitro electrophysiology.

Radioligand Binding Assay

-

Objective: To confirm the direct binding of suzetrigine to the NaV1.8 channel.

-

Methodology:

-

Radioligand: Radiolabeled suzetrigine was used.[5]

-

Tissue Preparation: Membranes from cells expressing the NaV1.8 channel or purified protein of the VSD2 domain were prepared.

-

Assay: Competition binding assays were performed by incubating the membranes with the radioligand in the presence of increasing concentrations of unlabeled suzetrigine.

-

Detection: The amount of bound radioactivity was measured.

-

-

Data Analysis: Specific binding was plotted against the concentration of the unlabeled suzetrigine, and the data were fitted to a one-site-specific binding model using software such as GraphPad Prism to determine the dissociation constant (Kd).[5]

Animal Models of Pain

-

Objective: To evaluate the in vivo analgesic efficacy of suzetrigine.

-

Models:

-

Formalin Test (Mice): A dilute solution of formalin is injected into the paw, inducing a biphasic nocifensive response (licking, biting). The duration of these behaviors is quantified in an early (acute) phase and a late (inflammatory) phase.

-

Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia (Rats/Mice): CFA is injected into the paw, causing localized inflammation and a reduced threshold to thermal stimuli. Paw withdrawal latency to a heat source is measured.

-

Partial Sciatic Nerve Ligation (PSNL) (Rats/Mice): A portion of the sciatic nerve is ligated, leading to mechanical allodynia (pain in response to a non-painful stimulus). The paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is assessed.[9]

-

-

Drug Administration: Suzetrigine or vehicle was typically administered intraperitoneally.

Clinical Development

Suzetrigine has undergone extensive clinical evaluation in Phase II and Phase III trials for the treatment of moderate to severe acute pain.

Phase III Clinical Trials for Acute Pain

Two pivotal, randomized, double-blind, placebo- and active-controlled Phase III trials were conducted in patients with moderate to severe acute pain following abdominoplasty and bunionectomy.[10]

-

Study Design:

-

Population: Adults with a pain score of ≥4 on an 11-point Numeric Pain Rating Scale (NPRS).[10]

-

Intervention:

-

Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[10]

-

Key Secondary Endpoints: SPID48 for suzetrigine versus the active comparator, and time to meaningful pain relief compared to placebo.[10]

-

Caption: Phase III clinical trial design for acute pain.

Clinical Efficacy

In both Phase III trials, suzetrigine met the primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in pain compared to placebo.[10]

Table 2: Phase III Efficacy Results (SPID48)

| Trial | Suzetrigine vs. Placebo (LS Mean Difference) | 95% Confidence Interval | p-value |

| Abdominoplasty | 48.4 | (33.6, 63.1) | <0.0001 |

| Bunionectomy | 29.3 | (14.0, 44.6) | 0.0002 |

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS: Least Squares.[10]

Suzetrigine also demonstrated a more rapid onset of meaningful pain relief compared to placebo.[10] However, the trials did not meet the key secondary endpoint of superiority to the hydrocodone/acetaminophen combination on the SPID48 measure.[10]

Safety and Tolerability

Across the Phase III program, suzetrigine was generally safe and well-tolerated.[11] The most common adverse events were mild to moderate and included nausea, constipation, headache, and dizziness.[6] Importantly, there was no evidence of the serious adverse effects associated with opioids, such as respiratory depression, and no signs of addictive potential.[5] In the two randomized controlled trials, the incidence of adverse events in the suzetrigine arm was lower than in the placebo arm.[12]

Table 3: Common Adverse Events (Incidence ≥1% in Pooled Phase 2-3 Trials)

| Adverse Event | Incidence (%) |

| Pruritus | 2.1 |

| Muscle Spasms | 1.3 |

| CPK Elevation | 1.1 |

| Rash | 1.1 |

CPK: Creatine Phosphokinase.[13]

Pharmacokinetics

Table 4: Key Pharmacokinetic Parameters of Suzetrigine

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours (fasting) |

| Effective Half-life (t1/2) | ~23.6 hours |

| Protein Binding | >99% |

| Volume of Distribution (Vd) | ~495 L |

| Metabolism | Primarily hepatic via CYP3A enzymes |

| Excretion | ~50% in feces, ~44% in urine (as metabolites) |

Data sourced from preclinical and clinical studies.[2][13]

Suzetrigine is a substrate and inducer of CYP3A4, indicating a potential for drug-drug interactions.[14] Co-administration with strong CYP3A inhibitors is contraindicated, and caution is advised when used with moderate CYP3A inhibitors.[14]

Conclusion

Suzetrigine is a novel, non-opioid analgesic that offers a targeted and peripherally restricted mechanism of action for the treatment of moderate to severe acute pain. Its high selectivity for the NaV1.8 sodium channel translates into a favorable safety and tolerability profile, notably lacking the central nervous system side effects and addictive potential of opioids. Clinical trials have demonstrated its efficacy in reducing acute pain, positioning it as a valuable new option in the pain management armamentarium. Further research is ongoing to explore its utility in other pain conditions and as part of multimodal analgesic regimens.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzetrigine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugtopics.com [drugtopics.com]

- 12. vrtxmedical.com [vrtxmedical.com]

- 13. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review [mdpi.com]

- 14. Suzetrigine (Journavx) — A Sodium Channel Blocker for Acute Pain | The Medical Letter Inc. [secure.medicalletter.org]

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the genetic evidence supporting the voltage-gated sodium channel NaV1.8 as a significant target for the development of novel analgesics. The document summarizes key quantitative data from human genetic studies and preclinical animal models, details essential experimental protocols, and visualizes the core concepts and workflows.

Introduction

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] These neurons are critical for the transmission of nociceptive signals. The biophysical properties of NaV1.8, including its slow inactivation and rapid recovery from inactivation, make it a key contributor to the repetitive firing of action potentials that underlies sustained pain states.[2]

Genetic validation for NaV1.8 as a pain target is derived from two principal lines of evidence: human genetic studies linking mutations in SCN10A to pain disorders and preclinical studies using genetically modified animal models. Gain-of-function mutations in SCN10A have been identified in patients with painful peripheral neuropathies, leading to neuronal hyperexcitability.[3] Conversely, preclinical models with targeted deletion of Scn10a exhibit deficits in nociception, particularly in response to mechanical and inflammatory pain stimuli.[4] This convergence of human and animal genetic data provides a strong rationale for the therapeutic targeting of NaV1.8 for the treatment of pain.

Data Presentation: Quantitative Evidence for NaV1.8's Role in Pain

The following tables summarize the quantitative findings from key studies that have investigated the functional consequences of SCN10A mutations in humans and the behavioral phenotypes of preclinical mouse models.

Table 1: Electrophysiological Consequences of Human NaV1.8 Gain-of-Function Mutations

| Mutation | Cellular System | Key Electrophysiological Change(s) | Reference(s) |

| L554P | DRG neurons | Increased firing frequency in response to suprathreshold stimuli; induction of spontaneous firing. | [3][5] |

| A1304T | DRG neurons | Reduced current threshold for action potential generation; increased firing frequency. | [3][5] |

| G1662S | DRG neurons | Impaired fast-inactivation (depolarizing shift of ~7 mV in the midpoint of inactivation). | [6] |

| I1706V | iPSC-derived sensory neurons | Small change in gating biophysics significantly increases excitability. | [7] |

| T365N | iPSC-derived sensory neurons | Associated with small fiber neuropathy; functional changes under investigation. | [7] |

Table 2: Behavioral Pain Phenotypes of NaV1.8 Knockout and Knock-in Mice

| Genetic Modification | Pain Model/Assay | Key Behavioral Finding(s) | Reference(s) |

| Scn10a Knockout (Global) | Randall-Selitto (noxious mechanical) | Profound analgesia (increased withdrawal threshold). | [4] |

| Scn10a Knockout (Global) | Von Frey (mechanical sensitivity) | No significant change in withdrawal threshold. | [4][8] |

| Scn10a Knockout (Global) | Hargreaves' (thermal heat) | Increased withdrawal latency, particularly to slow heat ramps. | [4] |

| Scn10a Knockout (Global) | Formalin test (inflammatory) | Second phase of the formalin response is significantly reduced. | [4] |

| Scn10a Knockout (in NaV1.7-positive neurons) | Chronic Constriction Injury (neuropathic) | Attenuated cold allodynia, but normal mechanical allodynia. | [8] |

| Scn10a G1663S Knock-in (human G1662S equivalent) | Mechanical and Thermal Sensitivity | Hypersensitivity to mechanical, heat, and cool stimuli. | [9] |

| Scn10aPsm/Psm (hypermorphic mutation) | Mechanical Sensitivity | Increased mechanically-evoked action potential firing in Aβ, Aδ, and C-fibers; modest enhancement of pain behavior to noxious stimuli. | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the genetic validation of NaV1.8 are provided below.

Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for recording ionic currents and action potentials from isolated DRG neurons.[10][11]

1. Isolation and Culture of DRG Neurons:

- Anesthetize the animal (e.g., adult rat or mouse) in accordance with institutional guidelines.

- Dissect the lumbar DRG and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

- Treat the ganglia with a digestive enzyme solution (e.g., collagenase and trypsin in DMEM/F12) to dissociate the neurons.

- Gently triturate the ganglia to obtain a single-cell suspension.

- Plate the neurons on poly-L-lysine coated coverslips and culture them in a suitable medium.

2. Electrophysiological Recording:

- Place a coverslip with adherent DRG neurons into a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external recording solution.

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

- The internal pipette solution should be formulated to study either voltage-gated sodium currents (with cesium as the main cation to block potassium currents) or action potentials (with potassium as the main cation).

- Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

- Record currents or voltages using a patch-clamp amplifier and appropriate data acquisition software. For voltage-clamp recordings of NaV1.8 currents, use a holding potential from which the channels are fully available for activation and apply a series of depolarizing voltage steps. For current-clamp recordings, inject current steps of increasing amplitude to elicit action potentials.

Von Frey Test for Mechanical Sensitivity in Mice

This protocol is based on standard procedures for assessing mechanical allodynia.[1][12]

1. Acclimation:

- Place mice individually in transparent plastic chambers on an elevated wire mesh floor.

- Allow the mice to acclimate for at least 60 minutes before testing.

2. Filament Application:

- Use a set of calibrated von Frey filaments with increasing stiffness.

- Apply the filaments from underneath the mesh floor to the plantar surface of the hind paw.

- Apply the filament with enough force to cause it to bend and hold for 2-3 seconds.

- A positive response is a sharp withdrawal, flinching, or licking of the paw.

3. Threshold Determination (Up-Down Method):

- Begin with a mid-range filament (e.g., 0.6 g).

- If there is no response, use the next stiffest filament.

- If there is a positive response, use the next weaker filament.

- The 50% withdrawal threshold is calculated using the pattern of responses.

Hargreaves Test for Thermal Sensitivity in Mice

This protocol follows the established method for assessing thermal hyperalgesia.[13][14]

1. Acclimation:

- Place mice individually in glass-floored chambers.

- Allow the mice to acclimate for at least 30 minutes.

2. Thermal Stimulation:

- A radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw.

- Activate the heat source, which starts a timer.

- The timer stops automatically when the mouse withdraws its paw.

3. Measurement and Cut-off:

- The paw withdrawal latency is recorded.

- A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage in the absence of a response.

- Typically, several measurements are taken for each paw and averaged.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the genetic validation of NaV1.8.

Caption: Role of NaV1.8 in Nociceptive Signaling.

Caption: Experimental Workflow for NaV1.8 Validation.

Caption: SCN10A Mutations and Pain Phenotypes.

References

- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 2. media.jax.org [media.jax.org]

- 3. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A gain-of-function voltage-gated sodium channel 1.8 mutation drives intense hyperexcitability of A- and C-fiber neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a critical player in the pathophysiology of chronic pain.[1][2][3] Predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, NaV1.8 is responsible for the majority of the inward sodium current that underlies the upstroke of the action potential in these cells.[1][4][5][6] In chronic pain states, including both neuropathic and inflammatory pain, the expression, trafficking, and function of NaV1.8 are significantly altered, leading to neuronal hyperexcitability and contributing to the generation and maintenance of pain.[4][7][8][9] This guide provides an in-depth technical overview of the role of NaV1.8 in chronic pain signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

NaV1.8 Expression and Function in Nociceptors

NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel, which distinguishes it from most other sodium channels in the nervous system.[5] Its biophysical properties, including a depolarized voltage dependence of activation and slow inactivation kinetics, make it a key contributor to repetitive firing in nociceptors.[4][6] Under normal physiological conditions, NaV1.8 is crucial for the transmission of noxious stimuli. However, in chronic pain, its role becomes maladaptive.

Alterations of NaV1.8 in Chronic Pain Models

Animal models of chronic pain have been instrumental in elucidating the role of NaV1.8. The two most commonly used models are the Chronic Constriction Injury (CCI) model for neuropathic pain and the Complete Freund's Adjuvant (CFA) model for inflammatory pain.

Neuropathic Pain (Chronic Constriction Injury Model)

In the CCI model, a loose ligation of the sciatic nerve leads to the development of pain behaviors that mimic human neuropathic pain.[1][10] Studies using this model have shown significant changes in NaV1.8 expression and function.

Quantitative Data on NaV1.8 in the CCI Model

| Parameter | Change | Magnitude of Change | Reference |

| mRNA Expression (SCN10A) | Downregulation in injured DRG neurons | ~50% decrease | [11] |

| Protein Expression | Downregulation in injured DRG neurons | Significant decrease | [10] |

| Current Density | Decrease in injured DRG neurons | From -27.10 ± 6.03 pA/pF to -14.75 ± 4.01 pA/pF | [10] |

| Voltage-dependence of Activation | Depolarizing shift | +5.3 mV | [10][11] |

| Voltage-dependence of Inactivation | Hyperpolarizing shift | -10 mV | [10][11] |

Inflammatory Pain (Complete Freund's Adjuvant Model)

The injection of CFA into the paw of a rodent induces a localized and persistent inflammation, providing a model to study inflammatory pain.[12][13][14][15] In this model, the expression and activity of NaV1.8 are generally upregulated.

Quantitative Data on NaV1.8 in the CFA Model

| Parameter | Change | Magnitude of Change | Reference |

| mRNA Expression (SCN10A) | Upregulation in DRG | Significant increase | [8][16] |

| Protein Expression | Upregulation in DRG | 84% increase in NaV1.8-positive neurons | [2][4] |

| Current Density | Increase in DRG neurons | From -49.6 ± 2.4 pA/pF to -108.1 ± 1.5 pA/pF (at day 14) | [2][17] |

| Voltage-dependence of Activation | Hyperpolarizing shift | Significant leftward shift | [2] |

Signaling Pathways Modulating NaV1.8 in Chronic Pain

The function of NaV1.8 is dynamically regulated by various intracellular signaling pathways that are often activated in chronic pain states. Key among these are pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC).

PKA-Mediated Modulation

Inflammatory mediators can lead to the activation of PKA, which can directly phosphorylate NaV1.8.[7][18] This phosphorylation has been shown to increase NaV1.8 current density and shift the voltage-dependence of activation to more hyperpolarized potentials, thereby increasing neuronal excitability.[7][18]

PKC-Mediated Modulation

Activation of PKC, particularly the epsilon isoform (PKCε), has been strongly implicated in mechanical hyperalgesia.[12][19] PKCε can directly phosphorylate NaV1.8 at serine residue S1452, leading to increased channel function, a hyperpolarizing shift in the voltage-dependence of activation, and a depolarizing shift in inactivation.[12][19][20]

Experimental Protocols

Animal Models of Chronic Pain

This protocol describes the induction of the CCI model in rats, as adapted from Bennett and Xie (1988).

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the skin with an antiseptic solution.

-

Incision: Make a small skin incision on the lateral side of the thigh.

-

Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care. Pain behaviors typically develop within a few days and can be assessed using methods like the von Frey test for mechanical allodynia.[1][4][10][18]

This protocol outlines the induction of the CFA model in rats.

-

Animal Handling: Gently restrain the rat.

-

Injection Site Preparation: Clean the plantar surface of the desired hind paw with an alcohol swab.

-

CFA Injection: Inject a specific volume (e.g., 100 µl) of CFA emulsion subcutaneously into the plantar surface of the paw using a fine-gauge needle.

-

Observation: Return the animal to its cage and monitor for signs of inflammation (e.g., edema, erythema).

-

Behavioral Assessment: Pain behaviors, such as thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey test), can be assessed at various time points after injection.[12][13][14][15]

Electrophysiology: Whole-Cell Patch-Clamp Recording of NaV1.8 Currents

This protocol provides a general framework for recording NaV1.8 currents from dissociated DRG neurons.

-

DRG Neuron Dissociation:

-

Patch-Clamp Recording:

-

Place a coverslip with adherent neurons in a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing blockers for other ion channels (e.g., K+ and Ca2+ channels) and TTX to isolate TTX-R sodium currents.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the membrane of a neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a series of voltage steps to elicit and record NaV1.8 currents using a patch-clamp amplifier and data acquisition software.[22][23][24][25]

-

Immunohistochemistry for NaV1.8 in DRG Sections

This protocol describes the immunofluorescent staining of NaV1.8 in DRG tissue sections.

-

Tissue Preparation:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the DRGs and post-fix them in the same fixative.

-

Cryoprotect the tissue in a sucrose solution.

-

Embed the DRGs in a cryo-embedding medium and freeze.

-

Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on slides.[26]

-

-

Immunostaining:

-

Wash the sections to remove the embedding medium.

-

Perform antigen retrieval if necessary.

-

Block non-specific antibody binding with a blocking solution (e.g., containing normal serum and a detergent).

-

Incubate the sections with a primary antibody specific for NaV1.8 overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the staining using a fluorescence microscope.

-

Quantify the fluorescence intensity or the number of NaV1.8-positive cells using image analysis software.[27]

-

NaV1.8 as a Therapeutic Target

The critical role of NaV1.8 in chronic pain signaling makes it an attractive target for the development of novel analgesics.[1][6][17][18][28][29][30][31] Selective blockers of NaV1.8 are expected to reduce the hyperexcitability of nociceptors without causing the side effects associated with non-selective sodium channel blockers.[18][28][29] Several selective NaV1.8 inhibitors are currently in preclinical and clinical development.

Conclusion

NaV1.8 is a key contributor to the hyperexcitability of sensory neurons in chronic pain states. Its expression and function are upregulated in inflammatory pain and dysregulated in neuropathic pain. The modulation of NaV1.8 by intracellular signaling pathways, particularly those involving PKA and PKC, provides a mechanism for the sensitization of nociceptors. The development of selective NaV1.8 blockers holds great promise for the treatment of chronic pain. Further research into the complex regulation of NaV1.8 will continue to provide valuable insights into the mechanisms of chronic pain and aid in the development of more effective therapies.

References

- 1. Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scRNA-sequencing reveals subtype-specific transcriptomic perturbations in DRG neurons of PirtEGFPf mice in neuropathic pain condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electroacupuncture Reduces Carrageenan- and CFA-Induced Inflammatory Pain Accompanied by Changing the Expression of Nav1.7 and Nav1.8, rather than Nav1.9, in Mice Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. JCI - PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice [jci.org]

- 13. Modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by protein kinase A and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased Resurgent Sodium Currents in Nav1.8 Contribute to Nociceptive Sensory Neuron Hyperexcitability Associated with Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openpharmacologyjournal.com [openpharmacologyjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Whole Cell Patch Clamp Protocol [protocols.io]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Open-source method of image cytometry in dorsal root ganglia tissue with immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Preclinical Pharmacokinetic Profile of Suzetrigine (VX-548): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suzetrigine (VX-548) is a first-in-class, selective inhibitor of the NaV1.8 sodium channel, a genetically validated target for the treatment of pain. Developed by Vertex Pharmaceuticals, suzetrigine represents a novel, non-opioid analgesic for the management of moderate to severe acute pain. Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the pharmacokinetics of suzetrigine in key animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of suzetrigine (VX-548) in rats, monkeys, and dogs. These data have been compiled from various preclinical studies and offer a comparative view of the drug's disposition across different species.

Table 1: Pharmacokinetic Parameters of Suzetrigine in Rats (Intravenous Administration, 1 mg/kg)

| Parameter | Male Rats (n=3) | Female Rats (n=3) |

| AUC0-t (ng·h/mL) | 253.8 ± 6.3 | 1505.8 ± 47.3 |

| t1/2 (h) | 1.9 ± 0.2 | 3.7 ± 0.4 |

| Clearance (CL) (mL/min/kg) | 65.1 ± 1.7 | 12.5 ± 0.8 |

| Volume of Distribution (Vss) (L/kg) | 7.2 ± 0.8 | 5.0 ± 1.0 |

| Mean Residence Time (MRT0-t) (h) | 1.7 ± 0.2 | 6.4 ± 0.3 |

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of Suzetrigine in Rats (Oral Administration, 2 mg/kg)

| Parameter | Male Rats (n=3) | Female Rats (n=3) |

| AUC0-t (ng·h/mL) | 56.9 ± 18.5 | 2905.2 ± 98.6 |

| Cmax (ng/mL) | 31.7 ± 12.5 | 369.6 ± 62.2 |

| Tmax (h) | 0.5 - 1 | 0.5 - 1 |

| t1/2 (h) | 2.5 ± 0.2 | 4.9 ± 0.5 |

| Oral Bioavailability (F%) | 11 | 96 |

Data sourced from MedChemExpress and Biopharmaceutics & Drug Disposition.[1][2][3]

Table 3: Pharmacokinetic Parameters of Suzetrigine in Monkeys (Intravenous and Oral Administration)

| Parameter | Intravenous (1 mg/kg, n=3) | Oral (2 mg/kg, n=3) |

| AUC0-t (ng·h/mL) | 2843.2 ± 350.2 | 4040.8 ± 212.5 |

| Cmax (ng/mL) | - | 533.3 ± 10.6 |

| Tmax (h) | - | 1 |

| t1/2 (h) | 4.6 ± 0.2 | 5.0 ± 0.9 |

| Clearance (CL) (mL/min/kg) | 5.8 ± 0.6 | - |

| Volume of Distribution (Vd) (L/kg) | 2.3 ± 0.4 | 3.5 ± 0.6 |

| Mean Residence Time (MRT0-t) (h) | 5.7 ± 0.2 | 7.6 ± 0.7 |

| Oral Bioavailability (F%) | - | 71 |

Data sourced from MedChemExpress.[1]

Table 4: Oral Bioavailability of Suzetrigine in Dogs

| Species | Oral Bioavailability (F%) |

| Dog | 68.1 |

Data sourced from a review on suzetrigine for acute pain management.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of suzetrigine are not extensively published. However, based on available information and standard practices in preclinical drug development, the following methodologies are representative of the studies conducted.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of suzetrigine following intravenous and oral administration in animal models.

Animal Models:

-

Sprague-Dawley rats (male and female)

-

Cynomolgus monkeys (male)

-

Beagle dogs (sex not specified in available literature)

General Protocol for Intravenous Administration: